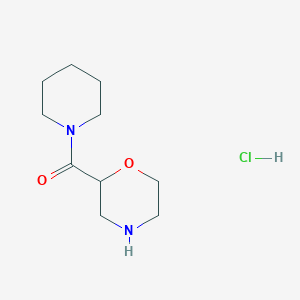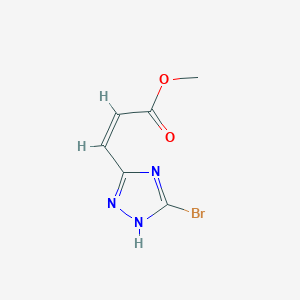![molecular formula C9H9ClF3N B1427792 {[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1079439-73-8](/img/structure/B1427792.png)
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity : This compound has been used in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which demonstrated significant antimicrobial and cytotoxic activity (Noolvi et al., 2014).
Chemical Synthesis and Derivatives : It's involved in the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, indicating its role in chemical synthesis and the development of new chemical entities (Bradiaková et al., 2009).
Ring Transformations in Heterocyclic Chemistry : This compound contributes to the field of heterocyclic chemistry, particularly in reactions involving ring transformations, as seen in studies of heterocyclic halogeno compounds (Plas et al., 2010).
Organometallic Chemistry : It's used in the synthesis of silanes containing two triflate groups, demonstrating its relevance in the synthesis of complex organometallic compounds (Matyjaszewski et al., 1988).
Corrosion Inhibition : This compound is part of the synthesis of amine derivative compounds that have been evaluated for their corrosion inhibition performance on mild steel in acidic environments (Boughoues et al., 2020).
Catalysis in Organic Synthesis : It's involved in the development of catalysts for dehydrative amidation between carboxylic acids and amines, indicating its utility in catalysis and organic synthesis (Wang et al., 2018).
Polymer Science : This compound plays a role in the synthesis of novel fluorinated polyimides, which are important in the field of polymer science for creating materials with specific properties (Chung et al., 2006).
Molecular Structure Studies : It's used in the study of molecular structures and interactions, such as in the investigation of complexes formed by aromatic NH and OH proton donors with aliphatic amines (Castaneda et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a transition metal catalyst to form carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond with the metal catalyst. Transmetalation, on the other hand, involves the transfer of organic groups from boron to the metal catalyst .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability.
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that the compound is recommended to be stored at room temperature in a cool and dark place , suggesting that light and temperature may affect its stability.
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQOPRUULVFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)







![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)

![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)

